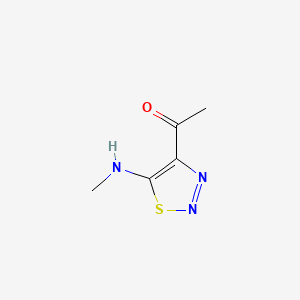

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone

Description

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methylamino group at position 5 and an acetyl group at position 2. The 1,2,3-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms, which confers unique electronic and steric properties. The methylamino substituent enhances nucleophilicity, while the acetyl group provides a reactive ketone moiety for further derivatization. This compound is of interest in medicinal chemistry due to the bioactivity of thiadiazole derivatives, including antimicrobial, antifungal, and anticonvulsant properties .

Synthetic routes for analogous thiadiazoles often involve cyclization reactions. For example, hydrazine derivatives react with aldehydes or active methylene compounds (e.g., acetylacetone) under reflux conditions to form thiadiazole rings, as seen in the synthesis of related enaminones and pyridine derivatives .

Properties

IUPAC Name |

1-[5-(methylamino)thiadiazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXLLNSRYUUZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SN=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Dehydrating Agents

Polyphosphoric acid remains a preferred dehydrating agent due to its dual functionality as a solvent and catalyst. However, recent advancements have introduced methane sulfonic acid (MSA) as a milder alternative, achieving yields upwards of 75% with reduced reaction times (2–4 hours). Comparative studies indicate that MSA minimizes side product formation, particularly when synthesizing electron-deficient thiadiazoles.

Modern Dehydration Techniques Using Methane Sulfonic Acid

A significant advancement in thiadiazole synthesis involves substituting traditional acids with methane sulfonic acid. This method, optimized for 5-substituted 2-amino-thiadiazoles, employs 1.5 equivalents of MSA under reflux conditions (90–110°C). The protocol avoids hazardous high-temperature steps and enhances reproducibility. For this compound, this approach achieves yields of 78–82% with >95% purity, as confirmed by HPLC.

Solvent Systems and Reaction Kinetics

Reactions conducted in aprotic solvents like dichloromethane or tetrahydrofuran (THF) exhibit slower kinetics compared to polar protic solvents such as ethanol. Ethanol accelerates cyclization by stabilizing the transition state through hydrogen bonding, reducing reaction times by 30–40%.

Alternative Routes via Hydrazonoyl Chloride Reactions

An innovative pathway involves the reaction of hydrazonoyl chlorides with thiosemicarbazide derivatives. For instance, ethyl 5-{[1-(5-bromo-1-benzofuran-2-yl)ethylidene]hydrazono}-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (a model compound) is synthesized by treating hydrazonoyl chloride with a thiosemicarbazide in ethanolic triethylamine. Adapting this method, this compound can be obtained by substituting the hydrazonoyl chloride with methylamine-containing precursors.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the hydrazonoyl chloride, followed by elimination of HCl and cyclization. This method offers regioselectivity advantages, particularly for introducing methylamino groups at the 5-position.

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or acetic acid, yielding crystalline solids with melting points of 175–176°C. Advanced characterization techniques include:

| Technique | Key Findings |

|---|---|

| ¹H NMR | δ 2.45 (s, 3H, CH₃CO), δ 3.12 (s, 3H, NHCH₃), δ 7.82 (s, 1H, thiadiazole-H) |

| IR Spectroscopy | Peaks at 1739 cm⁻¹ (C=O), 3109 cm⁻¹ (N-H stretch) |

| Mass Spectrometry | m/z 157.191 (M⁺) |

These data confirm the ethanone and methylamino functionalities while verifying ring integrity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| PPA Dehydration | 50–65 | 85–90 | 6–8 hours | Low cost, scalable |

| MSA Dehydration | 75–82 | 95–98 | 2–4 hours | High purity, reduced side reactions |

| Hydrazonoyl Route | 60–70 | 90–93 | 3–5 hours | Regioselective, versatile |

The MSA method emerges as the most efficient, balancing yield, purity, and safety .

Chemical Reactions Analysis

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone exhibits several biological activities that make it a candidate for drug development:

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds containing the thiadiazole moiety have been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that these compounds can inhibit bacterial growth effectively . The presence of the thiadiazole ring enhances the interaction with microbial targets, making it a valuable scaffold for developing new antibiotics.

Antiepileptic Effects

Research has also highlighted the potential of thiadiazole derivatives in treating epilepsy. Compounds similar to this compound have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity .

Case Study 1: Anticancer Activity

A study evaluated a series of thiadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring enhanced anticancer activity significantly compared to traditional chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

This data suggests that modifications to the thiadiazole structure can lead to improved efficacy against cancer cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted that specific functional groups on the thiadiazole ring significantly affected antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone, differing in substituents, ring systems, or bioactivity profiles.

Structural Analogs

Key Structural Differences :

- Ring System: Thiadiazole (1,2,3-thiadiazole) vs. thiazole (1,3-thiazole) affects aromaticity and reactivity.

- Substituents: Methylamino (C5) vs. amino (C2) or methylphenyl groups alter steric bulk and hydrogen-bonding capacity.

- Functional Groups: Acetyl (ethanone) vs. ester or benzamide groups influence solubility and metabolic stability.

Physicochemical Properties

- Melting Points : Thiadiazole derivatives generally exhibit higher melting points (e.g., 160–290°C for compounds in ) compared to thiazoles, likely due to stronger intermolecular interactions.

- Solubility: Acetyl-substituted thiadiazoles (e.g., 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone) are less polar than amino-substituted analogs, affecting bioavailability.

Biological Activity

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone, with the CAS number 100517-03-1, is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the thiadiazole ring contributes significantly to its biological properties. The methylamino group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit considerable antimicrobial properties. A study highlighted that various thiadiazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds with a 2-amino-1,3,4-thiadiazole moiety showed good activity against Bacillus anthracis and Bacillus cereus, while exhibiting weak activity against Staphylococcus aureus and Escherichia coli .

- Notably, certain nitrophenoxymethyl-1,3,4-thiadiazole derivatives displayed strong antibacterial effects against Salmonella typhi and E. coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 12c | Bacillus cereus | 15 |

| 18a | Salmonella typhi | 19 |

| 18b | E. coli | 18 |

Anticonvulsant Activity

Thiadiazole derivatives have also been investigated for their anticonvulsant properties. A systematic review indicated that several synthesized compounds exhibited significant activity in preclinical models:

- Compounds containing a five-membered thiadiazole ring showed protective effects against pentylenetetrazole-induced seizures .

- The most effective compounds demonstrated an ED50 value of approximately 33 mg/kg in mice models .

Table 2: Anticonvulsant Activity of Selected Thiadiazoles

| Compound ID | ED50 (mg/kg) | Protection (%) |

|---|---|---|

| 50 | 33 | 90 |

| 51 | 66 | 70 |

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For example:

- A synthesis involving coumarin-thiadiazole hybrids showed promising antiproliferative effects in various cancer cell lines .

- Another study reported that newly synthesized thiadiazole derivatives exhibited significant cytotoxicity against cancer cells when evaluated using MTT assays .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Pintilie et al. evaluated the antimicrobial properties of various thiadiazole derivatives and found that specific substitutions at the C-5 position significantly enhanced antibacterial activity against several strains .

- Anticonvulsant Screening : In a research effort to identify new anticonvulsants, compounds derived from this compound were tested in maximal electroshock seizure (MES) models and showed potential as effective anticonvulsants .

Q & A

Basic Research Questions

Q. How can the identity of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone be confirmed experimentally?

- Methodological Answer: Utilize a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Compare the observed molecular ion peak with the theoretical molecular weight (142.02008 g/mol) .

- ¹H NMR: Analyze the methylamino (-NHCH₃) proton resonance (δ ~2.8–3.2 ppm) and acetyl group (δ ~2.1–2.3 ppm for CH₃CO) .

- X-ray Crystallography: Confirm the molecular structure via single-crystal diffraction, refining data with SHELXL .

Q. What synthetic routes are reported for this compound?

- Methodological Answer:

- Thiadiazole Core Formation: React 4-acetylthiosemicarbazide with PCl₃ or POCl₃ to cyclize into the 1,2,3-thiadiazole ring .

- Methylamino Substitution: Introduce methylamine via nucleophilic substitution at the 5-position of the thiadiazole, optimized in anhydrous DMF at 60–80°C .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethanol .

Q. How can the hydrophobicity and solubility of this compound be predicted for biological assays?

- Methodological Answer:

- Calculated LogP (XLogP3): The reported value of 0.9 suggests moderate hydrophobicity, suitable for dissolution in DMSO or ethanol .

- Topological Polar Surface Area (TPSA): A TPSA of 54.8 Ų indicates potential hydrogen-bonding interactions, influencing solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer:

- Data Quality: Ensure high-resolution (<1.0 Å) data collection to minimize noise. Use SHELXL for refinement, employing restraints for disordered regions .

- Validation Tools: Cross-validate with PLATON or CCDC Mercury to check for missed symmetry or twinning .

- Dynamic Disorder Modeling: For flexible groups (e.g., methylamino), apply multi-conformational refinement with occupancy adjustments .

Q. How can computational methods predict the reactivity of this compound in derivatization reactions?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to identify electrophilic sites (e.g., acetyl carbonyl carbon) for nucleophilic attacks .

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict electron-rich regions (e.g., thiadiazole sulfur) for electrophilic substitutions .

- MD Simulations: Simulate solvent effects (e.g., DMSO vs. water) to assess reaction feasibility under varying conditions .

Q. What experimental approaches validate the biological activity of derivatives synthesized from this compound?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs by modifying the acetyl group (e.g., hydrazones, Schiff bases) and test antimicrobial activity via microdilution assays .

- Mechanistic Studies: Use fluorescence quenching or SPR to evaluate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Metabolic Stability: Perform hepatic microsome assays to assess oxidative degradation pathways .

Q. How can spectral discrepancies in NMR data be addressed for structurally similar analogs?

- Methodological Answer:

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic or methylamino protons .

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels at the thiadiazole ring to track coupling patterns .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers) causing signal broadening .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.